molecular formula C10H10ClN3O B13345854 1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

Cat. No.: B13345854
M. Wt: 223.66 g/mol
InChI Key: UNODZZDWZLUAND-UHFFFAOYSA-N
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Description

1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with cyclopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine: Similar structure but lacks the cyclopropanol moiety, leading to different chemical and biological properties.

    5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol: Another derivative with a different substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

1-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C10H10ClN3O/c1-6-4-9-12-7(10(15)2-3-10)5-8(11)14(9)13-6/h4-5,15H,2-3H2,1H3

InChI Key

UNODZZDWZLUAND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)C3(CC3)O

Origin of Product

United States

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